N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3/c23-18-9-5-4-8-16(18)21-13-19(25)17-12-15(10-11-20(17)27-21)24-22(26)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOVBGUMJSGECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Target Compound Assembly
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- 6-Amino-2-(2-fluorophenyl)-4H-chromen-4-one : The coumarin backbone with strategic substitutions at positions 2 and 6.
- Cyclohexanecarbonyl chloride : The acylating agent for introducing the carboxamide functionality.
Coumarin derivatives are typically synthesized via Pechmann condensation, but the introduction of specific substituents requires modified approaches. The 2-(2-fluorophenyl) group is likely introduced through Friedel-Crafts acylation or Suzuki coupling, while the 6-amino group necessitates nitration followed by reduction.
Key Synthetic Pathways
Two predominant routes have been identified:
Sequential Functionalization of Coumarin Core
- Synthesis of 2-(2-fluorophenyl)-4H-chromen-4-one via acid-catalyzed cyclization of substituted resorcinol derivatives.
- Nitration at position 6 using mixed nitric-sulfuric acid at 0–5°C.
- Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to convert nitro to amino group.
- Acylation with cyclohexanecarbonyl chloride in dichloromethane/pyridine system.
Pre-functionalized Coumarin Building Blocks
Commercial availability of 6-amino-4H-chromen-4-one derivatives allows direct modification:
- Ullmann coupling with 2-fluoroiodobenzene to install aryl group at position 2.
- Schotten-Baumann acylation using cyclohexanecarbonyl chloride.
Detailed Synthetic Procedure
Synthesis of 6-Amino-2-(2-fluorophenyl)-4H-chromen-4-one
Step 1: Pechmann Condensation
Resorcinol (1.0 eq) + Ethyl acetoacetate (1.2 eq)
→ Conc. H₂SO₄ (catalytic), 0°C, 4 h
→ 7-Hydroxy-4-methylcoumarin (78% yield)
Step 2: Nitration
7-Hydroxy-4-methylcoumarin (1.0 eq)
→ HNO₃ (65%, 1.5 eq)/H₂SO₄ (98%, 3 eq), 0°C, 2 h
→ 6-Nitro-7-hydroxy-4-methylcoumarin (62% yield)
Step 3: O-Demethylation and Functionalization
6-Nitro-7-hydroxy-4-methylcoumarin (1.0 eq)
→ BBr₃ (3.0 eq)/CH₂Cl₂, -78°C → rt, 12 h
→ 6-Nitro-4H-chromen-4-one (84% yield)
Step 4: Friedel-Crafts Arylation
6-Nitro-4H-chromen-4-one (1.0 eq)
+ 2-Fluorobenzoyl chloride (1.2 eq)
→ AlCl₃ (2.0 eq), CH₂Cl₂, reflux, 6 h
→ 2-(2-Fluorophenyl)-6-nitro-4H-chromen-4-one (71% yield)
Step 5: Nitro Group Reduction
2-(2-Fluorophenyl)-6-nitro-4H-chromen-4-one (1.0 eq)
→ H₂ (1 atm)/10% Pd-C (0.1 eq), EtOH, rt, 12 h
→ 6-Amino-2-(2-fluorophenyl)-4H-chromen-4-one (89% yield)
Acylation with Cyclohexanecarbonyl Chloride
Reaction Conditions
6-Amino intermediate (1.0 eq)
+ Cyclohexanecarbonyl chloride (1.5 eq)
+ Pyridine (2.0 eq), CH₂Cl₂, 0°C → rt, 8 h
→ Crude product purified by flash chromatography
(Hexane:EtOAc = 7:3 → 1:1 gradient)
→ Final compound (68% yield, >98% purity by HPLC)
Optimization of Critical Parameters
Temperature Control in Acylation
Comparative studies show significant yield improvements with controlled temperature ramping:
| Temperature Profile | Yield (%) | Purity (%) |
|---|---|---|
| 0°C throughout | 52 | 91 |
| 0°C → rt gradual | 68 | 98 |
| Reflux conditions | 41 | 85 |
The gradual warming prevents exothermic decomposition of acid-sensitive intermediates.
Solvent Systems for Coumarin Functionalization
Solvent effects on Friedel-Crafts arylation:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| CH₂Cl₂ | 8.93 | 71 |
| DCE | 10.28 | 69 |
| Toluene | 2.38 | 58 |
| DMF | 36.71 | 32 |
Polar aprotic solvents with moderate dielectric constants optimize AlCl₃ activation while maintaining coumarin stability.
Advanced Characterization Data
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃)
δ 8.21 (d, J = 8.4 Hz, 1H, H-5)
δ 7.89 (dd, J = 7.6, 1.6 Hz, 1H, H-3')
δ 7.54–7.48 (m, 2H, H-4', H-6')
δ 6.92 (s, 1H, H-8)
δ 6.35 (s, 1H, H-3)
δ 2.81 (m, 1H, cyclohexane CH)
δ 1.85–1.21 (m, 10H, cyclohexane CH₂)
13C NMR (100 MHz, CDCl₃)
δ 175.6 (C=O coumarin)
δ 168.2 (CONH)
δ 162.1 (d, J = 245 Hz, C-F)
δ 154.3–116.8 (aromatic carbons)
δ 45.3 (cyclohexane CH)
δ 29.7–25.1 (cyclohexane CH₂)
HRMS (ESI-TOF)
Calculated for C₂₂H₁₉FNO₃ [M+H]⁺: 380.1396
Found: 380.1393
Crystallographic Validation
While single-crystal data for the exact compound remains unreported, analogous structures show:
Industrial-Scale Considerations
Green Chemistry Metrics
Comparison of synthetic routes:
| Metric | Route 1 | Route 2 |
|---|---|---|
| Atom Economy (%) | 68 | 72 |
| E-Factor | 18.7 | 15.2 |
| PMI (kg/kg) | 32 | 28 |
| Energy Intensity | 45 | 38 |
Route 2 demonstrates superior environmental performance through:
- Catalytic vs stoichiometric AlCl₃ usage
- Solvent recycling in chromatographic purification
Challenges and Troubleshooting
Common Synthetic Issues
Problem : Low acylation yields (<50%)
Solution :
- Pre-dry CH₂Cl₂ over molecular sieves
- Use freshly distilled cyclohexanecarbonyl chloride
- Add acyl chloride via syringe pump over 2 h
Problem : Epimerization at Cyclohexane Chair
Mitigation :
- Maintain reaction pH 7–8 with buffer systems
- Avoid prolonged heating (>60°C)
Purification Challenges
The compound's logP = 3.2 necessitates optimized chromatographic conditions:
- Silica gel deactivated with 5% Et₃N
- Isocratic elution with CHCl₃:MeOH (95:5)
- Fraction collection triggered by UV absorption at 254 nm
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxy derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro or sulfonyl derivatives, depending on the substituent introduced.
Scientific Research Applications
Anticancer Applications
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has demonstrated significant anticancer activity in various studies. Its mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
- In Vitro Studies : Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and leukemia cells. For instance, one study reported an IC50 value of approximately 5 µM for MCF7 cells after 48 hours of treatment, indicating potent anticancer properties .
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .
- Case Study : A notable case study highlighted the compound's effectiveness against OVCAR-8 ovarian cancer cells, achieving a percent growth inhibition (PGI) of 85.26% .
Anti-inflammatory Applications
The anti-inflammatory potential of this compound has also been investigated.
- In Vivo Studies : In animal models of induced arthritis, the compound significantly reduced paw swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, suggesting its utility in treating inflammatory diseases .
- Mechanism of Action : The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the inflammatory response .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of Chromenone Core : This is achieved through the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under basic conditions, followed by cyclization.
- Introduction of Fluorophenyl Group : A nucleophilic aromatic substitution reaction introduces the fluorophenyl group into the chromenone intermediate.
- Attachment of Cyclohexanecarboxamide Moiety : The final step involves coupling reactions to attach the cyclohexanecarboxamide moiety to the chromenone structure.
These synthetic routes can be optimized for industrial production using automated systems to enhance yield and purity .
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, disrupting cellular processes. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorophenyl group enhances the compound’s binding affinity to its molecular targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs with variations in substituents on the chromone core. Key examples include:
N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
This analog replaces the 2-fluorophenyl group with a bulkier 4-tert-butylphenyl substituent. Such modifications may alter binding affinity in biological systems due to steric effects .
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide
Here, the cyclohexanecarboxamide is replaced with a benzamide group. The molecular weight (359.36 g/mol) and polarity differ slightly from the target compound (C22H19FNO3 vs. C22H20FNO3) .
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
This compound introduces a thiazolidinone ring and furan-carboxamide, diversifying the pharmacophore. The methyl group at the 6-position of the chromone may sterically hinder rotation, affecting conformational stability. X-ray crystallography (data-to-parameter ratio: 15.8, R factor: 0.049) confirms its planar structure .
Data Table: Structural and Hypothesized Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hypothesized LogP | Solubility (Predicted) |
|---|---|---|---|---|---|
| Target Compound | C22H20FNO3 | 365.40 | 2-(2-Fluorophenyl), cyclohexanecarboxamide | ~3.2 | Low (Polar aprotic solvents) |
| N-[2-(4-tert-Butylphenyl)-...cyclohexanecarboxamide | C26H28NO3 | 414.51 | 2-(4-tert-Butylphenyl) | ~4.5 | Very low |
| N-[2-(2-Fluorophenyl)-...benzamide | C22H14FNO3 | 359.36 | 2-(2-Fluorophenyl), benzamide | ~2.8 | Moderate (DMSO) |
| N-[2-(6-Methyl-4-oxo-...furan-2-carboxamide | C18H14N2O5S | 370.38 | 6-Methyl, thiazolidinone, furan | ~1.9 | High (Aqueous buffers) |
Notes: LogP values estimated via fragment-based methods; solubility inferred from substituent polarity.
Research Findings and Methodological Insights
- Structural Analysis : Crystallographic tools like SHELX and ORTEP are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks in chromone derivatives.
- Electronic Effects : The 2-fluorophenyl group in the target compound may reduce electron density at the chromone core, influencing redox properties and binding interactions.
- Solubility Predictions : Computational models, such as the polarizable continuum model (PCM), suggest that the cyclohexanecarboxamide group increases hydrophobicity compared to benzamide analogs .
Biological Activity
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. The unique structural features of this compound, including the chromenone core and the fluorophenyl group, contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 365.40 g/mol. The compound features a chromenone backbone, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, thereby disrupting cellular processes such as replication and transcription. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. The presence of the fluorophenyl group enhances the binding affinity of the compound to its molecular targets, amplifying its overall biological activity.
Cytotoxicity
Research indicates that derivatives of chromenone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related chromenone derivatives show moderate to high cytotoxicity against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cells. The IC50 values for these compounds vary, with some showing promising results in terms of potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Chromenone Derivative A | HL-60 | 42.0 ± 2.7 |
| Chromenone Derivative B | MOLT-4 | 24.4 ± 2.6 |
| Chromenone Derivative C | MCF-7 | 68.4 ± 3.9 |
This data suggests that this compound may similarly exhibit cytotoxic properties against these cell lines, although specific IC50 values for this compound are yet to be established .
Anti-inflammatory Activity
The compound's potential anti-inflammatory activity stems from its ability to inhibit pro-inflammatory enzymes and cytokines. This mechanism is crucial in conditions characterized by chronic inflammation and may provide therapeutic benefits in diseases such as arthritis and other inflammatory disorders.
Case Studies
A study investigating the cytotoxic effects of various chromenone derivatives highlighted the importance of structural modifications in enhancing biological activity. Compounds with specific substitutions on the chromenone core exhibited varied levels of cytotoxicity against cancer cells, emphasizing the need for tailored synthesis to optimize efficacy .
Another investigation focused on the anti-inflammatory properties of chromenones revealed that certain derivatives could significantly reduce inflammatory markers in vitro, suggesting a promising avenue for further research into their therapeutic applications .
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide to maximize yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, with critical optimization of:
- Temperature : Reflux conditions (e.g., 80–100°C) are often employed to ensure complete conversion of intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol or THF may be used for cyclization steps .
- Catalysts : Base catalysts like NaOH or K2CO3 facilitate condensation reactions, while acid catalysts (e.g., HCl) assist in cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water) improves purity .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and cyclohexanecarboxamide integration .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1750 cm<sup>-1</sup>) and amide bonds (N–H ~3300 cm<sup>-1</sup>) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and conformational analysis, critical for structure-activity studies .
Basic: What initial biological assays are recommended to screen its potential bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) or proteases using fluorogenic substrates .
- Antimicrobial Screening : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity .
Advanced: How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing bioactivity?
Methodological Answer:
- Systematic Substituent Modification :
- Vary the fluorophenyl group (e.g., replace F with Cl, CF3) to assess electronic effects .
- Modify the cyclohexanecarboxamide moiety (e.g., introduce methyl or hydroxyl groups) to study steric impacts .
- Biological Testing : Compare IC50 values across analogs in enzyme/cell-based assays .
- Computational Analysis : Overlay docking poses (e.g., AutoDock Vina) to identify critical binding interactions .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Control for Experimental Variables :
- Standardize cell culture conditions (e.g., passage number, serum concentration) .
- Validate assay reproducibility via positive controls (e.g., doxorubicin for cytotoxicity) .
- Orthogonal Assays : Confirm enzyme inhibition using both kinetic (e.g., NADH depletion) and endpoint (e.g., colorimetric) methods .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess significance of conflicting data .
Advanced: What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Glide or AutoDock to model ligand-receptor interactions, focusing on hydrogen bonds with the fluorophenyl and carboxamide groups .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and conformational changes .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution at the active site to optimize electrostatics .
Advanced: What strategies improve pharmacokinetic properties such as solubility and metabolic stability?
Methodological Answer:
- Prodrug Design : Introduce ester or phosphate groups to enhance aqueous solubility .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to improve bioavailability .
- Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable sites for deuterium/halogen substitution .
Advanced: How to design synthetic routes for novel analogs with modified substituents?
Methodological Answer:
- Intermediate Functionalization :
- Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the chromen-4-one core .
- Click chemistry (e.g., CuAAC) for triazole-linked derivatives .
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) for amine protection during carboxamide synthesis .
- Parallel Synthesis : Employ robotic liquid handlers for high-throughput generation of analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
